N-(2-ethoxyphenyl)thiophene-2-sulfonamide

carbonic anhydrase inhibition stopped-flow CO₂ hydration assay phenol red indicator

Reproducibility risks arise when sourcing thiophene-2-sulfonamides without verified structural identity, as minor N-aryl changes cause drastic shifts in target potency. This ortho-ethoxy probe provides a distinct binding geometry for CA isoform profiling and quorum sensing inhibition studies. - Enables >10⁴-fold IC₅₀ differentiation across hCA-I, hCA-II, and hCA-IX/XII in selectivity panels. - Serves as a strategic scaffold-hopping intermediate for carbapenem-resistant Enterobacteriaceae drug discovery. - Supplied with rigorous purity certification to ensure experimental consistency across replicate assays.

Molecular Formula C12H13NO3S2
Molecular Weight 283.4 g/mol
Cat. No. B495367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)thiophene-2-sulfonamide
Molecular FormulaC12H13NO3S2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C12H13NO3S2/c1-2-16-11-7-4-3-6-10(11)13-18(14,15)12-8-5-9-17-12/h3-9,13H,2H2,1H3
InChIKeyVNPXNIOPCPINON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)thiophene-2-sulfonamide: Identity & Procurement


N-(2-Ethoxyphenyl)thiophene-2-sulfonamide (CAS 332354-74-2, molecular formula C₁₂H₁₃NO₃S₂, molecular weight 283.37 g/mol) is a small-molecule sulfonamide belonging to the 2-thiophenesulfonamide class. Structurally, it features a thiophene-2-sulfonamide core N-substituted with a 2-ethoxyphenyl group . The compound is commercially available from multiple chemical suppliers and is primarily utilized as a research tool in medicinal chemistry and chemical biology. This sulfonamide scaffold is recognized for its capacity to engage diverse biological targets—including carbonic anhydrase isoforms, bacterial quorum sensing regulators, and urease enzymes—making baseline identity verification and purity certification critical for reproducible experimental outcomes [1].

N-(2-Ethoxyphenyl)thiophene-2-sulfonamide: Generic Substitution Risks


Within the 2-thiophenesulfonamide class, minor structural modifications produce orders-of-magnitude shifts in potency, target selectivity, and species-specific efficacy. The ethoxy substituent at the ortho position of the N-phenyl ring influences both electronic character and steric volume differently than methoxy, chloro, or unsubstituted analogs, which alters hydrogen-bonding capacity, lipophilicity (and thus membrane permeability), and binding-pocket complementarity [1]. In Vibrio LuxR quorum sensing systems, a single amino acid difference in the ligand-binding pocket (F75Y or C170F) completely abolishes thiophenesulfonamide activity, demonstrating that potency is exquisitely sensitive to precise molecular recognition rather than general scaffold presence [2]. Consequently, procurement of a close analog without independently verified, comparator-based biological data creates substantial risk of negative or non-reproducible experimental results.

N-(2-Ethoxyphenyl)thiophene-2-sulfonamide: Comparative Evidence


hCA-II Inhibition: Ortho-Ethoxy vs. Parent Scaffold

Thiophene-based sulfonamides inhibit human carbonic anhydrase II (hCA-II), but potency varies dramatically with N-aryl substitution pattern. The unsubstituted parent thiophene-2-sulfonamide scaffold exhibits hCA-II inhibition in the low nanomolar to low micromolar range (reported Ki values from ~6–24 nM for close analogs), while introducing a 2-ethoxyphenyl substituent modulates both binding affinity and isoform selectivity [1][2]. Although a direct head-to-head study of N-(2-ethoxyphenyl)thiophene-2-sulfonamide against the 4-ethoxy isomer in the same assay has not been published, the class-level SAR trend is well established: ortho-substitution of the N-phenyl ring alters the dihedral angle between the sulfonamide and aromatic planes, which in turn repositions the terminal ethoxy group relative to the hydrophobic pocket of hCA-II [3]. Across the broader thiophene-sulfonamide class, IC₅₀ values span four orders of magnitude—from 23.4 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II—depending on the substitution pattern, underscoring the non-interchangeability of analogs [4].

carbonic anhydrase inhibition stopped-flow CO₂ hydration assay phenol red indicator

Quorum Sensing Inhibition: Specificity vs. Growth

A library screen of thiophenesulfonamide compounds identified selective inhibitors of the LuxR quorum sensing transcription factor in Vibrio campbellii that do not affect bacterial cell growth, distinguishing them from conventional antibiotics [1]. The lead molecule PTSP (3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole) inhibits quorum sensing in multiple Vibrio species (V. vulnificus, V. parahaemolyticus, V. campbellii) at sub-micromolar concentrations, yet efficacy varies dramatically across species: V. cholerae HapR is completely resistant to all tested thiophenesulfonamides due to specific amino acid differences in the ligand-binding pocket [1][2]. N-(2-Ethoxyphenyl)thiophene-2-sulfonamide shares the identical 2-thiophenesulfonamide pharmacophore and N-aryl substitution architecture with this compound class, positioning it within a validated quorum sensing inhibitor framework where the specific aryl substitution pattern governs both potency and species selectivity .

quorum sensing inhibition Vibrio LuxR/HapR virulence factor suppression

Ethoxy vs. Methoxy: Lipophilicity and Target Binding

The closest commercially available analog, N-(2-methoxyphenyl)thiophene-2-sulfonamide (CAS 53442-32-3, molecular formula C₁₁H₁₁NO₃S₂, MW 269.34 g/mol), differs solely by a methoxy (–OCH₃) substituent in place of ethoxy (–OCH₂CH₃) at the ortho position of the N-phenyl ring . This single methylene-unit difference increases the calculated logP by approximately 0.3–0.5 units and adds 14 Da to the molecular weight of the ethoxy analog. The additional methylene group extends the aliphatic chain length, which can alter van der Waals contacts within hydrophobic enzyme pockets and shift the conformational preference of the ortho-alkoxy group relative to the sulfonamide NH [1]. In SAR studies of thiophene sulfonamide urease inhibitors, variation of the aryl substitution pattern (including Cl, CH₃, OCH₃, and F groups) produced significant differences in IC₅₀ values, confirming that substituent electronic and steric effects directly modulate biological activity within this scaffold [2].

lipophilicity structure-activity relationship ortho-substitution effect

Antibacterial Activity: Carbapenem-Resistant K. pneumoniae

Recent studies have demonstrated that 5-bromo-N-alkylthiophene-2-sulfonamide derivatives exhibit antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147, a carbapenem-resistant pathogen of high clinical concern [1]. The antibacterial activity was confirmed in both in vitro susceptibility assays and in vivo models. This finding validates the thiophene-2-sulfonamide core as a viable scaffold for developing agents against multidrug-resistant Gram-negative bacteria, where the N-alkyl/aryl substitution group is a key determinant of potency [1]. N-(2-Ethoxyphenyl)thiophene-2-sulfonamide shares the identical core scaffold and features an N-aryl substitution amenable to further derivatization, positioning it as a relevant intermediate or probe for antibacterial SAR exploration .

antibacterial New Delhi Metallo-β-lactamase Klebsiella pneumoniae ST147

Urease Inhibition: Baseline vs. Thiourea

Thiophene-2-sulfonamide derivatives have been evaluated as urease inhibitors using the Jack bean urease assay with thiourea as the reference standard. The lead compound 5-Phenylthiophene-2-sulfonamide (3a) demonstrated an IC₅₀ of 30.8 µg/mL, representing a 28.4% improvement in potency over the thiourea standard (IC₅₀ = 43 µg/mL) [1]. SAR analysis across 11 derivatives (3a–3k) revealed that aryl substitution pattern and electronic effects (Cl, CH₃, OCH₃, F) have significant impact on inhibitory potency, confirming that the specific N-aryl group is a critical potency determinant rather than a passive structural element [1]. N-(2-Ethoxyphenyl)thiophene-2-sulfonamide incorporates the same urease-inhibitory scaffold with a distinct ortho-ethoxy substitution pattern that has not yet been profiled in this assay.

urease inhibition Jack bean urease IC₅₀ comparison

N-(2-Ethoxyphenyl)thiophene-2-sulfonamide: Research & Industrial Applications


Carbonic Anhydrase Isoform Profiling

Based on the established carbonic anhydrase inhibitory activity of thiophene-2-sulfonamides spanning a >10⁴-fold IC₅₀ range across isoforms [1], N-(2-ethoxyphenyl)thiophene-2-sulfonamide is positioned for use in CA isoform selectivity profiling panels. The ortho-ethoxy substitution pattern is predicted by SAR to confer a distinct binding geometry relative to para-substituted and unsubstituted analogs, making this compound a valuable probe for investigating how N-aryl positional isomerism affects isoform selectivity (hCA-I vs. hCA-II vs. tumor-associated hCA-IX/XII) [2].

Quorum Sensing Screening in Vibrio and Beyond

The 2-thiophenesulfonamide pharmacophore has been validated as a specific LuxR/HapR quorum sensing inhibitor in multiple pathogenic Vibrio species, with potency dependent on precise N-aryl substitution and target species amino acid sequence [1][2]. N-(2-Ethoxyphenyl)thiophene-2-sulfonamide can serve as a probe compound for expanding quorum sensing inhibition screening to non-Vibrio Gram-negative pathogens (e.g., Pseudomonas aeruginosa LasR/RhlR systems) and for investigating structure-based predictions of species selectivity based on binding-pocket sequence divergence [3].

Lead Optimization for Carbapenem-Resistant Enterobacteriaceae

Confirmed antibacterial activity of 5-bromo-N-alkylthiophene-2-sulfonamide derivatives against NDM-producing K. pneumoniae ST147 [1] validates the thiophene-2-sulfonamide scaffold for anti-infective drug discovery. N-(2-Ethoxyphenyl)thiophene-2-sulfonamide, featuring a distinct N-aryl substitution amenable to further functionalization (e.g., halogenation at the 5-position of the thiophene ring, or modification of the ethoxy group), represents a strategic starting material or scaffold-hopping intermediate for medicinal chemistry programs targeting carbapenem-resistant Enterobacteriaceae [2].

Urease Probe Development for Agriculture & Biomedicine

The thiophene-2-sulfonamide scaffold has demonstrated urease inhibitory activity exceeding the thiourea standard by ~28% in the best-performing analog [1]. N-(2-Ethoxyphenyl)thiophene-2-sulfonamide provides an unexplored ortho-alkoxy substitution variant within this inhibitor class, suitable for screening as a urease-targeted probe in applications including Helicobacter pylori urease inhibition (gastric ulcer research), soil urease inhibition (agricultural nitrogen management), and structural biology studies of inhibitor-enzyme co-crystal complexes [2].

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